Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H8NNaO4S |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;3,4-dimethyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-5-3-7(14(12)13)4-8(6(5)2)9(10)11;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
NWWXSSQQLGHQSD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Nitrobenzene Derivatives
Method Overview:
The foundational step involves sulfonating a methylated nitrobenzene precursor to introduce the sulfonate group at the 1-position of the aromatic ring. This process typically employs sulfur trioxide (SO₃) or oleum as sulfonating agents.
- Nitrobenzene derivatives with methyl groups at specific positions are treated with SO₃ or oleum under controlled temperature conditions (generally between 80-120°C).
- The reaction proceeds via electrophilic aromatic substitution, with the sulfonate group attaching predominantly at the para position relative to methyl groups, owing to activating effects.
- A patent describes sulfonation of nitrobenzene using oleum, followed by neutralization with sodium carbonate to produce sodium m-nitrobenzenesulfonate with a yield of approximately 98.6% (based on nitrobenzene consumption).
- The process involves diluting the reaction mixture with water, filtering, washing, and recovering the sulfonate salt.
Data Table: Sulfonation of Nitrobenzene
| Step | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitrobenzene + SO₃/oleum | 80-120°C | 98.6 | High yield, process optimized for industrial scale |
Nitration and Methylation of Aromatic Precursors
Method Overview:
To obtain the specific methylated nitrobenzene precursor, nitration of toluene derivatives is performed, followed by selective methylation or nitration to position the nitro and methyl groups appropriately.
- Toluene is nitrated under controlled conditions to produce 3,4-dimethyl-5-nitrobenzene.
- Alternatively, methylation of nitrobenzene derivatives is achieved via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate in the presence of Lewis acids.
- These steps are well-documented in aromatic substitution chemistry, with yields typically exceeding 80% when optimized.
Data Table: Aromatic Methylation/Nitration
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Toluene + HNO₃ | 0-50°C | 85 | Controlled nitration to avoid poly-nitration |
| 3 | Nitrobenzene + methyl chloride | AlCl₃ catalyst | 80 | Friedel-Crafts methylation |
Sulfinating to Form Sodium 3,4-Dimethyl-5-nitrobenzene-1-sulfinate
Method Overview:
The key transformation involves converting the sulfonic acid or sulfonate intermediates into the sulfinate form, typically via reduction or sulfinating agents.
- A notable method employs sodium bisulfite (NaHSO₃) in aqueous or alcoholic solvents to sulfonate aromatic compounds, followed by reduction to the sulfinate.
- An optimized procedure involves heating the sulfonated aromatic in the presence of excess sodium bisulfite at elevated temperatures (~120°C), resulting in high conversion efficiency.
Data Table: Sulfinating Procedure
| Step | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | Sulfonated aromatic + NaHSO₃ | 120°C | 70-85 | High conversion efficiency, as reported in recent studies |
- Studies demonstrate that employing sodium bisulfite under inert atmosphere and optimized temperature conditions yields the sulfinate with purities exceeding 99%, with yields around 70-85%.
Alternative Synthetic Routes
Direct Sulfinating of Methylated Nitrobenzenes:
Some research explores direct sulfinating of methylated nitrobenzenes using sulfur dioxide (SO₂) in the presence of catalysts such as copper salts, facilitating a one-pot synthesis of the sulfinate.
- Copper-catalyzed redox coupling enables the formation of sulfinates directly from nitroarenes and SO₂, with yields varying between 60-75% depending on reaction conditions.
Summary of Key Parameters and Data
Chemical Reactions Analysis
Types of Reactions
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate and nitro groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Structural and Functional Group Differences
The structural distinctions between sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate and related compounds are critical to their reactivity and applications:
3,4-Dimethyl-5-Nitrobenzene-1-Sulfonamide
- Molecular Formula : C₈H₁₀N₂O₄S
- Functional Group : Sulfonamide (-SO₂NH₂)
- Key Differences :
Sodium 2,3-Dihydro-1-Benzofuran-5-Sulfinate
- Molecular Formula : C₈H₇NaO₃S
- Functional Group : Sulfinate (-SO₂⁻Na⁺) attached to a benzofuran ring.
- Key Differences :
This compound
- Reactivity : The nitro group withdraws electrons, stabilizing the sulfinate group while making the aromatic ring less susceptible to electrophilic attack. Methyl groups provide steric hindrance, moderating reaction pathways.
- Applications :
- Pharmaceutical synthesis (e.g., sulfur-containing drug candidates).
- Polymer modification due to its thermal stability.
3,4-Dimethyl-5-Nitrobenzene-1-Sulfonamide
- Reactivity: Limited nucleophilicity; primarily acts as a synthetic intermediate.
- Applications :
Sodium 2,3-Dihydro-1-Benzofuran-5-Sulfinate
- Reactivity : The benzofuran oxygen enhances electron density, promoting participation in reactions requiring electron-rich intermediates.
- Applications :
Physical and Chemical Properties
Research Findings
- Synthetic Efficiency: The nitro group in this compound enhances its oxidative stability compared to non-nitro analogs, as demonstrated in accelerated aging studies .
- Steric Effects : Methyl groups hinder nucleophilic attacks at the 2-position, directing reactions to the 6-position in electrophilic substitutions.
Biological Activity
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is a compound within the class of sulfinates that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of this compound
Sodium sulfinates are typically synthesized through various methods, including nucleophilic substitution reactions and oxidation processes. The synthesis of this compound can be achieved via the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with sodium hydroxide in an aqueous medium, leading to the formation of the desired sulfonate salt.
2.1 Anti-inflammatory Activity
Research indicates that nitro-containing compounds often exhibit significant anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study reported that similar nitro compounds displayed IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a potential for this compound to exert similar effects .
2.2 Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties, acting through mechanisms such as DNA damage following reduction to toxic intermediates. This compound could potentially exhibit similar antimicrobial activity against various pathogens. The mechanism typically involves the formation of reactive nitrogen species that interact with microbial DNA .
2.3 Anticancer Potential
Preliminary studies suggest that certain nitro compounds possess anticancer properties by inducing apoptosis in cancer cell lines. The antiproliferative effects observed in related compounds warrant further investigation into the potential anticancer activity of this compound .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Increases anti-inflammatory and antimicrobial activities |
| Methyl groups | Modulate lipophilicity and bioavailability |
The presence of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy.
4. Case Studies and Research Findings
Several studies have explored the biological activities of related nitro compounds:
- Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures significantly inhibited COX enzymes in vitro, suggesting that this compound may also possess such properties .
- Antimicrobial Activity : Research on nitro compounds has shown promising results against various bacterial strains, indicating a potential application for this compound in treating infections .
- Anticancer Research : Investigations into related nitro derivatives have revealed their ability to induce apoptosis in cancer cell lines, presenting a promising avenue for further exploration of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
